molecular formula C25H38NO4P B11710239 Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate

Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate

Cat. No.: B11710239
M. Wt: 447.5 g/mol
InChI Key: WBIROPODPDTISW-UHFFFAOYSA-N
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Description

Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation. The compound is characterized by its complex structure, which includes a phosphonate group, a phenylamino group, and a 3,5-di-tert-butyl-4-hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form 3,5-di-tert-butyl-4-hydroxybenzyl dimethylamine. This intermediate is then reacted with diethyl phosphite under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of reactors that maintain the required temperature and pressure conditions, and the product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phenylamino compounds .

Scientific Research Applications

Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this mechanism by stabilizing the free radicals formed during the oxidation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the phenylamino group, which enhances its antioxidant properties compared to similar compounds. This structural feature allows it to interact more effectively with free radicals and provides additional stability to the compound .

Properties

Molecular Formula

C25H38NO4P

Molecular Weight

447.5 g/mol

IUPAC Name

4-[anilino(diethoxyphosphoryl)methyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C25H38NO4P/c1-9-29-31(28,30-10-2)23(26-19-14-12-11-13-15-19)18-16-20(24(3,4)5)22(27)21(17-18)25(6,7)8/h11-17,23,26-27H,9-10H2,1-8H3

InChI Key

WBIROPODPDTISW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)NC2=CC=CC=C2)OCC

Origin of Product

United States

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